5-Bromo-3-methylthiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-bromo-3-methylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)10-5(3)11(7,8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIVCIQNHQLTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylthiophene-2-sulfonyl chloride typically involves the bromination of 3-methylthiophene followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki-Miyaura or Heck coupling, enabling the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, boronic acids, alkenes
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Coupled Products: Formed through coupling reactions with various partners
Scientific Research Applications
5-Bromo-3-methylthiophene-2-sulfonyl chloride is a chemical compound with a thiophene ring structure, possessing bromine and sulfonyl chloride substituents, that is utilized across various scientific and industrial applications. Its unique structure and reactivity render it valuable in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Chemistry this compound serves as a versatile building block in organic synthesis. It is used in the preparation of thiophene derivatives, crucial in pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group's reactivity allows for nucleophilic substitution reactions, forming sulfonamides, sulfonates, or sulfonothioates. The bromine atom enables coupling reactions like Suzuki-Miyaura or Heck coupling, facilitating the creation of complex molecules.
Biology and Medicine This compound is employed to synthesize bioactive molecules and potential drug candidates. Derivatives have demonstrated potential in anti-inflammatory, antimicrobial, and anticancer agents. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, enabling it to modify biomolecules effectively. One study utilized 5-bromothiophene-2-sulfonyl chloride in the synthesis of a sulfonamide .
Industry this compound is used to produce specialty chemicals, dyes, and polymers. Its reactivity is valuable in synthesizing complex organic molecules.
Examples of Reactions and Products:
- Sulfonamides: Formed through reaction with amines.
- Sulfonates: Result from reaction with alcohols.
- Sulfonothioates: Created via reaction with thiols.
- Coupled Products: Produced through coupling reactions with various partners.
Comparison with Similar Compounds:
- 5-Bromo-2-methylthiophene-3-sulfonyl chloride: Differs in the position of the bromine atom on the thiophene ring.
- 2-Bromo-3-methylthiophene: Lacks the sulfonyl chloride group and has a different substitution pattern.
- 5-Bromothiophene-2-sulfonyl chloride : This compound differs in the position of the bromine atom on the thiophene ring.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylthiophene-2-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various sulfonyl derivatives. The bromine atom also facilitates coupling reactions, enabling the synthesis of more complex structures .
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivatives formed from this compound. For example, sulfonamide derivatives may target bacterial enzymes, while other derivatives may interact with specific receptors or enzymes in biological systems .
Comparison with Similar Compounds
Structural Isomers on the Thiophene Core
Key Analogs :
5-Bromo-2-methylthiophene-3-sulfonyl chloride (CAS 82834-48-8)
3-Bromo-5-methylthiophene-2-sulfonyl chloride (CID 54595349)
Comparison :
These isomers share the same molecular formula (C₅H₄BrClO₂S₂ ) but differ in substituent positions (Table 1). The positional arrangement alters electronic and steric properties:
- 5-Bromo-3-methylthiophene-2-sulfonyl chloride : The sulfonyl chloride at position 2 is adjacent to the methyl group (position 3), creating moderate steric hindrance. This proximity may slow nucleophilic substitution compared to isomers with less hindered positions.
- This isomer is documented in sensor technology applications due to its stability in electrochemical environments .
- 3-Bromo-5-methylthiophene-2-sulfonyl chloride : The bromine at position 3 and methyl at position 5 create a distinct electronic profile, possibly enhancing electrophilic aromatic substitution reactivity at the less hindered position 4 .
Benzene and Pyridine-Based Sulfonyl Chlorides
Key Analogs :
5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS 81226-68-8)
5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7)
Comparison :
Replacing the thiophene core with benzene or pyridine introduces significant differences (Table 1):
- 5-Bromo-2-chlorobenzene-1-sulfonyl chloride (C₆H₃BrCl₂O₂S): The benzene core lacks sulfur, reducing conjugation effects. The additional chlorine substituent increases molecular weight (289.96 g/mol) and polarity, making it less soluble in nonpolar solvents. This compound is frequently used in pharmaceutical intermediates .
- 5-Bromo-6-chloropyridine-3-sulfonyl chloride (C₅H₂BrCl₂NO₂S): The pyridine nitrogen enhances basicity and hydrogen-bonding capacity, favoring applications in agrochemicals. Its molecular weight (288.96 g/mol) is comparable to thiophene analogs, but the electron-deficient pyridine ring accelerates electrophilic reactions at specific positions .
Table 1: Comparative Properties of Sulfonyl Chloride Derivatives
Biological Activity
5-Bromo-3-methylthiophene-2-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a thiophene ring with a bromine and a sulfonyl chloride substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
The presence of the sulfonyl chloride group makes this compound a potent electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is crucial for its biological applications, allowing it to modify biomolecules effectively.
Enzyme Inhibition
Research indicates that compounds containing sulfonyl chloride groups can serve as effective inhibitors for various enzymes. For example, studies have shown that similar thiophene derivatives can inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can be leveraged for therapeutic purposes in conditions such as obesity and dyslipidemia .
Table 1: Inhibition Activity of Related Compounds
| Compound | Target Enzyme | % Inhibition | Reference |
|---|---|---|---|
| This compound | ACC | TBD | |
| Dimethylthiophene | LecB (Pseudomonas aeruginosa) | 85% | |
| Sulfonamide derivatives | Various kinases | 79-85% |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted the effectiveness of thiophene-based compounds against biofilm formation in Pseudomonas aeruginosa, indicating potential applications in treating infections caused by antibiotic-resistant bacteria . The mechanism involves disrupting biofilm integrity without exhibiting bactericidal effects, making it a promising candidate for further development.
Case Studies and Research Findings
-
Inhibition of Biofilm Formation :
In a competitive binding assay, compounds similar to this compound were tested against Pseudomonas aeruginosa. The results demonstrated significant inhibition of biofilm formation at concentrations that did not affect bacterial viability, suggesting a selective mechanism of action . -
Metabolic Stability :
The metabolic stability of thiophene derivatives was assessed using mouse and human liver microsomes. Results indicated low intrinsic clearance rates, suggesting high stability in biological systems, which is advantageous for drug development . -
Structural Activity Relationship (SAR) :
SAR studies have shown that electron-withdrawing groups like bromine enhance the inhibitory activity of thiophene derivatives on various enzymes. The positioning and type of substituents significantly influence the biological activity, indicating that careful structural modifications can optimize efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-bromo-3-methylthiophene-2-sulfonyl chloride, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves bromination of 3-methylthiophene derivatives followed by sulfonation and chlorination. For example, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Sulfonation is performed with chlorosulfonic acid, yielding the sulfonyl chloride group. Key intermediates are characterized via / NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. Purity is assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), as indicated in analogous sulfonyl chloride purity standards (e.g., >95% HLC in ) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural validation combines spectroscopic and analytical techniques:
- NMR : NMR identifies methyl and thiophene proton environments, while NMR confirms substitution patterns.
- Elemental Analysis : Matches calculated vs. observed C, H, S, and Br percentages.
- Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) confirms the molecular ion peak.
- FT-IR : Verifies sulfonyl chloride (S=O stretching at ~1370–1170 cm) and C-Br bonds (550–650 cm).
- Purity is quantified via GC or HPLC, as referenced in sulfonyl chloride analytical protocols () .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination and sulfonation in 3-methylthiophene derivatives?
- Methodological Answer : The methyl group at position 3 acts as an electron-donating substituent, directing electrophilic bromination to the activated position 5 via σ-complex stabilization. Subsequent sulfonation at position 2 is influenced by steric and electronic factors: the sulfonyl chloride group forms preferentially at the less hindered position adjacent to the methyl group. Computational studies (e.g., density functional theory, DFT) can model transition states to predict regioselectivity, as demonstrated in analogous bromothiophene systems () .
Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The sulfonyl chloride group enhances electrophilicity at the thiophene ring, facilitating nucleophilic aromatic substitution (NAS) at position 5 (bromine site). However, its strong electron-withdrawing nature may deactivate the ring toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Methodologically, activating agents like Lewis acids (e.g., ZnCl) or microwave-assisted conditions can improve reactivity. Stability studies under varying pH and temperature are critical to prevent hydrolysis of the sulfonyl chloride group, as seen in related sulfonyl chloride degradation pathways ( ) .
Q. What analytical challenges arise during the characterization of this compound, and how are they mitigated?
- Methodological Challenges :
- Hygroscopicity : The compound may absorb moisture, leading to hydrolysis. Storage under inert atmospheres (argon/glovebox) and low-temperature NMR (<0°C) are recommended.
- Thermal Instability : Decomposition during GC analysis requires optimized inlet temperatures and short run times.
- Spectral Overlap : Overlapping NMR signals (e.g., methyl and thiophene protons) are resolved using 2D techniques (COSY, HSQC).
Q. How can computational tools predict the reactivity of this compound in multi-step syntheses?
- Methodological Answer : DFT calculations model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition-state energies. Molecular docking studies predict interactions in catalytic systems (e.g., enzyme-mediated reactions). Software like Gaussian or ORCA is used to optimize geometries, while QM/MM simulations assess solvent effects. Such approaches are validated against experimental data from analogous bromothiophene derivatives ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
